molecular formula C20H21F3N2O B1327197 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone CAS No. 898789-06-5

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Cat. No.: B1327197
CAS No.: 898789-06-5
M. Wt: 362.4 g/mol
InChI Key: KDBIWFQGRGCTIJ-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone is a chemical compound that belongs to the class of benzophenones.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone is unique due to its specific combination of a trifluoromethyl group and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Chemical Structure

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Its interactions with biomolecules suggest potential applications in treating various conditions.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anticancer Activity : Some studies have indicated that the compound may possess cytotoxic properties against cancer cell lines, although further research is required to elucidate this effect.
  • Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : A study published in a pharmaceutical journal demonstrated that various derivatives of benzophenone compounds showed significant cytotoxic effects against HeLa and Hep-2 cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could have similar effects .
  • Antimicrobial Research : Research has indicated that certain benzophenone derivatives demonstrate antimicrobial activity against Gram-positive bacteria. The potential of this compound as an antimicrobial agent warrants further investigation .
  • Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promise for this compound as a lead for developing new pharmacological agents targeting metabolic pathways .

Data Table: Biological Activities and Findings

Activity TypeStudy ReferenceFindings
CytotoxicityInduced apoptosis in cancer cell lines
Antimicrobial Active against Gram-positive bacteria
Enzyme Inhibition Potential inhibitor of key metabolic enzymes

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-3-2-4-17(13-15)19(26)16-5-7-18(8-6-16)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBIWFQGRGCTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643440
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-06-5
Record name Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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